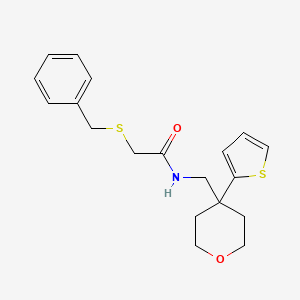

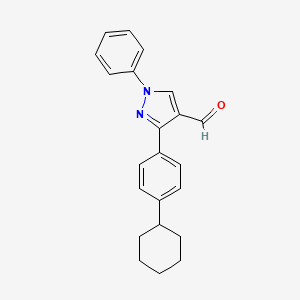

![molecular formula C15H13N3O3S B2768880 N-benzyl-2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)acetamide CAS No. 687582-37-2](/img/structure/B2768880.png)

N-benzyl-2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-benzyl-2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)acetamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

An improved method has been proposed for the reaction of the methyl ester of 4-hydroxy-1-methyl-2,2-di-oxo-1H-2λ6,1-benzothiazine-3-carboxylic acid with hetarylamines to give 4-hydroxy-1-methyl-2,2-di-oxo-N-(pyridin-2-yl)-1H-2λ6,1-benzothiazine-3-carboxamides and analogs with the similar structure in good yield and purity .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as 1H NMR and 13C NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving this compound are not well-documented in the available literature .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using techniques such as melting point determination and NMR spectroscopy .Scientific Research Applications

a. Drug Development: As an amide derivative, this compound serves as a versatile intermediate for synthesizing pharmaceuticals. Researchers explore its potential as a key building block for creating bioactive compounds, contributing to the development of new drugs and chemical entities .

b. Nitro Group in Pharmacophores: The nitro group in this compound plays a significant role in pharmaceutical chemistry. It contributes to the design and development of various drugs with therapeutic benefits. Many compounds employed in medical practice feature a nitro group, highlighting its importance .

Material Science

Beyond medicinal applications, N-benzyl-2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide extends its reach into material science:

a. Hybrid Materials: Researchers utilize this compound in the synthesis of hybrid materials and polymers. Its involvement in creating novel materials showcases its significance in both medicinal chemistry and material science .

Cognitive Function

Interestingly, derivatives of N-benzyl-2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide have shown potential in treating cognitive dysfunction induced by cholinergic blockade. These derivatives may ameliorate memory deficits, making them relevant for cognitive research .

Organic Synthesis

Finally, this compound serves as a cornerstone in the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline derivatives. These molecular frameworks have potential therapeutic applications, inspired by natural alkaloids such as Cherylline, Latifine, Nomefensine, and Dichlofensine .

Mechanism of Action

Target of Action

It’s known that compounds with similar structures often interact with proteins or enzymes in the body, altering their function and leading to changes at the cellular level .

Mode of Action

Based on its structure, it may interact with its targets through a variety of mechanisms, such as free radical reactions, nucleophilic substitution, or oxidation . These interactions can lead to changes in the function of the target proteins or enzymes .

Biochemical Pathways

Compounds of similar structure often influence pathways related to the function of the proteins or enzymes they target . The downstream effects of these changes can vary widely, depending on the specific pathways involved .

Pharmacokinetics

These properties can greatly impact the bioavailability of a compound, influencing how much of the compound reaches its targets and how long it remains active in the body .

Result of Action

The effects would likely be related to the changes in function of the target proteins or enzymes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how stable it is in the body . .

properties

IUPAC Name |

N-benzyl-2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S/c19-12(16-8-10-4-2-1-3-5-10)9-18-14(20)13-11(6-7-22-13)17-15(18)21/h1-7H,8-9H2,(H,16,19)(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HARPNBWUDDSDDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=C(C=CS3)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

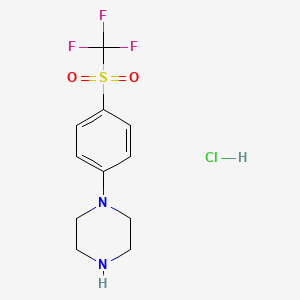

![5-[(3-Chlorobenzyl)thio]-8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2768800.png)

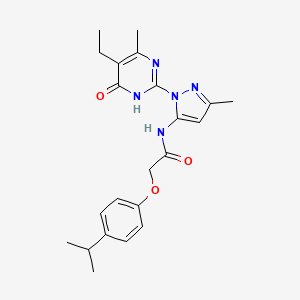

![1-methyl-2-((4-(thiophen-2-ylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2768804.png)

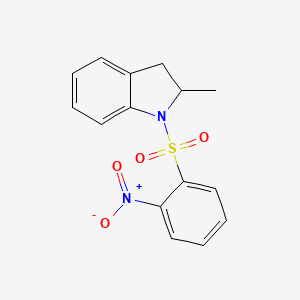

![1-({5-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-thienyl}carbonyl)piperidine](/img/structure/B2768809.png)

![4-(dipropylsulfamoyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2768813.png)

![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)ethanone](/img/structure/B2768819.png)